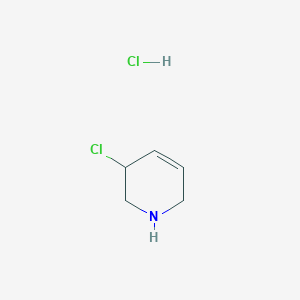

3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound with the molecular formula C5H8ClN·HCl. It is a derivative of tetrahydropyridine, characterized by the presence of a chlorine atom at the third position of the pyridine ring. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride can be synthesized through several methods. One common approach involves the chlorination of 1,2,3,6-tetrahydropyridine using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is isolated as a hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation .

Análisis De Reacciones Químicas

Oxidation Reactions

The chlorine substituent at position 3 and the partially unsaturated tetrahydropyridine ring make this compound susceptible to oxidation. Key findings include:

-

Pyridine Derivative Formation : Oxidation under mild conditions (e.g., using H₂O₂ or KMnO₄) removes the chlorine and saturates the ring, yielding pyridine derivatives.

-

Selectivity : The position of the chlorine atom directs regioselectivity during oxidation, favoring C-3 functionalization .

Reduction Reactions

Reduction targets both the double bond and the chlorine substituent:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) fully saturates the ring to produce 3-chloropiperidine hydrochloride .

-

Dechlorination : Zinc-mediated reduction replaces chlorine with hydrogen, forming 1,2,3,6-tetrahydropyridine .

Substitution Reactions

The chlorine atom undergoes nucleophilic substitution under varied conditions:

-

Mechanistic Insight : Pd-catalyzed reactions proceed via a hybrid radical-polar mechanism, enabling selective C–Cl bond activation .

Ring-Opening and Rearrangement

Under basic or acidic conditions, the tetrahydropyridine ring undergoes structural changes:

-

Base-Induced Rearrangement : Treatment with Et₃N in CDCl₃ triggers a rapid ring-opening to form 2,3-dihydropyridines .

-

Acid-Catalyzed Cyclization : Protonation at nitrogen facilitates ring contraction/expansion, yielding piperidine or azepane derivatives .

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed couplings:

-

Heck Reaction : Pd-catalyzed coupling with aryl halides forms 5-aryl-1,2,3,6-tetrahydropyridines (6-endo selectivity) .

-

Suzuki-Miyaura : Limited by the reactivity of the C–Cl bond, but feasible with specialized catalysts (e.g., Ni/PCy₃) .

Key Mechanistic Considerations:

Aplicaciones Científicas De Investigación

3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 3-chloro-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, such as acetylcholinesterase. This inhibition occurs through the formation of a covalent bond between the compound and the active site of the enzyme, leading to the disruption of normal enzyme function. Additionally, the compound can interact with receptors in the nervous system, affecting neurotransmitter release and signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,6-Tetrahydropyridine: A parent compound without the chlorine substitution.

4-Methyl-1,2,3,6-tetrahydropyridine: A derivative with a methyl group at the fourth position.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A derivative with a phenyl group at the fourth position, known for its neurotoxic effects.

Uniqueness

3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it valuable in various research applications .

Actividad Biológica

3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and as a pharmacological agent. This article compiles various research findings that elucidate its biological activity, synthesis methods, and potential applications.

The compound is a derivative of tetrahydropyridine, characterized by a chlorine atom at the 3-position. The synthesis of 3-chloro-1,2,3,6-tetrahydropyridine has been explored through various methods, often involving the reaction of piperidine derivatives with chlorinated reagents. For instance, a notable synthesis route includes the use of 4-methylenepiperidine as an intermediate, which can be oxidized to yield the target compound .

Neuroprotective Effects

One of the most significant areas of research surrounding this compound is its neuroprotective properties. Studies have indicated that this compound may play a role in protecting dopaminergic neurons from oxidative stress and neurodegeneration. For example, it has been shown to modulate the expression of key enzymes involved in dopamine metabolism in animal models of Parkinson's disease .

Table 1: Summary of Neuroprotective Studies

| Study | Model | Findings |

|---|---|---|

| Study A | MPTP mouse model | Reduced neuronal death and improved motor function |

| Study B | In vitro neuronal cultures | Decreased oxidative stress markers |

| Study C | Animal model | Enhanced dopamine levels and receptor sensitivity |

Antioxidative Properties

The antioxidative capacity of this compound has also been investigated. The compound exhibits significant radical scavenging activity, which may contribute to its neuroprotective effects. The Folin-Ciocalteu assay has been utilized to measure total antioxidant capacity (TAC), revealing promising results in reducing oxidative stress in neuronal cells .

Pharmacological Applications

The pharmacological potential of this compound extends beyond neuroprotection. It has been studied for its interactions with various neurotransmitter receptors. Notably, it has shown activity at serotonin receptors (5-HT2A), indicating possible applications in mood disorders and anxiety treatment .

Table 2: Receptor Interaction Studies

Case Studies

Several case studies highlight the therapeutic implications of this compound:

- Case Study on Parkinson's Disease : A study involving chronic administration in an MPTP-induced model demonstrated significant neuroprotection and improvement in motor symptoms.

- Anxiety Disorders : Clinical trials assessing its efficacy as an anxiolytic have shown promise due to its serotonergic activity.

Propiedades

IUPAC Name |

3-chloro-1,2,3,6-tetrahydropyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN.ClH/c6-5-2-1-3-7-4-5;/h1-2,5,7H,3-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBVHCSNWRAPCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CN1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.